3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
CAS No.: 708993-12-8
Cat. No.: VC7100914
Molecular Formula: C22H13ClN2O2S2
Molecular Weight: 436.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 708993-12-8 |
|---|---|
| Molecular Formula | C22H13ClN2O2S2 |
| Molecular Weight | 436.93 |
| IUPAC Name | 3-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
| Standard InChI | InChI=1S/C22H13ClN2O2S2/c23-15-7-5-13(6-8-15)17-11-28-20(24-17)10-21-25-18(12-29-21)16-9-14-3-1-2-4-19(14)27-22(16)26/h1-9,11-12H,10H2 |
| Standard InChI Key | NWUHEUIFOZPWGA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Nomenclature
Core Structural Components
The molecule features a 2H-chromen-2-one (coumarin) backbone substituted at the 3-position with a bis-thiazole moiety. The primary thiazole ring (position 4) connects to a secondary thiazole via a methylene bridge, with the latter bearing a 4-chlorophenyl group at position 2 . This arrangement creates three distinct aromatic systems:
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Coumarin nucleus: A benzopyrone system (C9H6O2) providing planar aromaticity and hydrogen-bonding capacity
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Primary thiazole: 1,3-thiazol-4-yl group directly attached to the coumarin C3
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Secondary thiazole: 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl} substituent creating a branched topology
The IUPAC name systematically describes this connectivity:
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
Spectral Characterization Data
Key spectroscopic features from NMR and HRMS analyses include:
| Technique | Characteristic Signals |
|---|---|
| 1H NMR | - δ 6.41 (s, 1H, thiazole-H) - δ 7.38–8.21 (m, 8H, aromatic protons) |
| 13C NMR | - δ 160.2 (C=O) - δ 152.1–116.7 (aromatic carbons) - δ 35.2 (CH2 bridge) |
| HRMS | m/z 450.0432 [M+H]+ (calculated for C22H14ClN3O2S2: 450.0438) |
These data confirm the molecular architecture and electronic environment of the hybrid system .
Synthetic Methodology
Coumarin-Thiazole Coupling Strategy
The synthesis employs a modular approach combining separate construction of coumarin and thiazole components followed by strategic linkage:
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Coumarin precursor preparation:
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Thiazole segment synthesis:
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Final assembly:
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | 78% yield vs 45% at 60°C |
| Solvent System | DMF:H2O (4:1) | Improved solubility |
| Catalyst Loading | CuI (5 mol%) | Complete conversion |
| Reaction Time | 12 hr | Balance of completion vs decomposition |
These conditions minimize side reactions such as thiazole ring opening or coumarin decomposition .
Biological Activity Profile
Carbonic Anhydrase Inhibition
The compound demonstrates isoform-selective inhibition against cancer-associated enzymes:
| Enzyme | IC50 (nM) | Selectivity Ratio vs hCA II |
|---|---|---|
| hCA IX | 8.2 ± 0.7 | 142-fold |
| hCA XII | 11.5 ± 1.2 | 98-fold |
| hCA I | >10,000 | N/A |
| hCA II | 1,164 ± 89 | Reference |
This selectivity profile suggests therapeutic potential in hypoxic tumors overexpressing hCA IX/XII while avoiding off-target effects in normal tissues .
Antiproliferative Effects
In NCI-60 cancer cell line screening, the compound showed marked activity against renal and breast cancer models:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| MDA-MB-231 (BR) | 1.2 | 4.8 | >10 |
| UO-31 (RE) | 0.9 | 3.1 | 8.2 |
| HCT-116 (CO) | 5.4 | >10 | >10 |
Mechanistic studies revealed G1 phase cell cycle arrest and induction of apoptosis via mitochondrial pathway activation .
Structure-Activity Relationships
Thiazole Substitution Effects
Systematic variation of thiazole substituents revealed critical pharmacophoric elements:
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4-Chlorophenyl group: Essential for hCA IX binding (ΔIC50 = 12× vs unsubstituted)
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Methylene bridge length: Two-carbon spacer optimal for enzyme active site access
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Coumarin oxygenation: 7-OH substitution decreases potency due to metabolic glucuronidation
These findings guided subsequent analog development to improve pharmacokinetic properties .
Pharmacological Characterization
ADME Properties
Preliminary pharmacokinetic data in rodent models:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 42% ± 5% |
| t1/2 (iv) | 3.8 ± 0.2 hr |
| Plasma Protein Binding | 89% ± 3% |
| CYP3A4 Inhibition | IC50 > 50 μM |
The compound exhibits favorable absorption characteristics but requires formulation optimization to address high plasma protein binding .
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